Cyclohexyl (4-methylphenyl)methanol

Lipophilicity Drug-likeness Membrane permeability

Cyclohexyl (4-methylphenyl)methanol (CAS 28047-28-1) is a secondary benzylic alcohol featuring a cyclohexyl group and a para-methyl-substituted phenyl ring attached to the same carbinol carbon. With a molecular formula of C14H20O and a molecular weight of 204.31 g/mol, its computed XLogP3 of 3.8 indicates substantial lipophilicity relative to simpler benzylic alcohol analogs.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Cat. No. B7844847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl (4-methylphenyl)methanol
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2CCCCC2)O
InChIInChI=1S/C14H20O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14-15H,2-6H2,1H3
InChIKeyBRSIDGBKFUGJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl (4-methylphenyl)methanol (CAS 28047-28-1): Procurement-Relevant Structural and Physicochemical Baseline


Cyclohexyl (4-methylphenyl)methanol (CAS 28047-28-1) is a secondary benzylic alcohol featuring a cyclohexyl group and a para-methyl-substituted phenyl ring attached to the same carbinol carbon [1]. With a molecular formula of C14H20O and a molecular weight of 204.31 g/mol, its computed XLogP3 of 3.8 indicates substantial lipophilicity relative to simpler benzylic alcohol analogs [1]. The compound is catalogued under several synonyms including α-cyclohexyl-4-methylbenzenemethanol and cyclohexyl(p-tolyl)methanol, and is commercially available at typical research-grade purities of 98% .

Why Cyclohexyl (4-methylphenyl)methanol Cannot Be Generically Substituted: Structural Determinants of Differentiation


Although cyclohexyl (4-methylphenyl)methanol belongs to the broader class of α-substituted benzylic alcohols, its specific substitution pattern—a para-methyl group on the phenyl ring combined with a cyclohexyl group at the α-position—creates a steric and electronic environment that cannot be replicated by simpler analogs. The para-methyl substituent modulates the electron density of the aromatic ring and influences hydrogen-bonding capacity at the benzylic hydroxyl, while the cyclohexyl moiety imparts conformational rigidity and enhanced lipophilicity (XLogP3 = 3.8) compared to open-chain or purely aromatic comparators [1]. These structural features collectively impact solubility, metabolic stability, and target-binding geometry in ways that prevent casual interchange with compounds such as 4-methylbenzyl alcohol or cyclohexyl(phenyl)methanol [2]. The following evidence items quantify key differentiation dimensions that inform scientific selection.

Quantitative Evidence Guide: Cyclohexyl (4-methylphenyl)methanol Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with 4-Methylbenzyl Alcohol and Cyclohexyl(phenyl)methanol

Cyclohexyl (4-methylphenyl)methanol exhibits a computed XLogP3 of 3.8, which is substantially higher than that of its simplest benzylic alcohol analog 4-methylbenzyl alcohol (XLogP3 = 1.6) and also exceeds the value for the des-methyl analog cyclohexyl(phenyl)methanol (XLogP3 = 3.1) [1][2][3]. The addition of the cyclohexyl group to the 4-methylbenzyl scaffold increases logP by approximately 2.2 log units, while the para-methyl group contributes an additional ~0.7 log units relative to the unsubstituted cyclohexyl(phenyl)methanol. This enhanced lipophilicity is relevant for applications requiring improved membrane permeability or blood-brain barrier penetration potential.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen-Bonding Capacity: Differentiation from Regioisomeric Cyclohexylmethanol Derivatives

Cyclohexyl (4-methylphenyl)methanol has a topological polar surface area (TPSA) of 20.2 Ų and a single hydrogen bond donor and acceptor, consistent with its classification as a secondary benzylic alcohol [1]. By comparison, the regioisomer trans-4-(4-methylphenyl)cyclohexanemethanol (CAS 1233147-86-8), in which the hydroxyl group is positioned on the cyclohexyl ring rather than the benzylic carbon, has the same molecular formula (C14H20O) and identical TPSA of 20.2 Ų but differs in the spatial orientation of the hydroxyl group relative to the aromatic system . This positional difference alters the conformational flexibility and the accessibility of the hydroxyl group for hydrogen bonding and further derivatization, making the target compound more suitable as a benzylic alcohol intermediate for reactions requiring benzylic activation (e.g., oxidation to ketones, halogenation, or etherification at the benzylic position).

Polar surface area Hydrogen bonding Drug-likeness

Synthetic Yield Benchmarking: Comparative Efficiency of the Benzylic Alcohol Scaffold Versus Regioisomeric Cyclohexylmethanol in Multi-Step Synthesis

The regioisomer trans-4-(4'-methylphenyl)cyclohexylmethanol has been synthesized via a 7-step route from 1-bromo-4-methylbenzene and 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one with an overall yield of 43.4%, involving Grignard reaction, dehydration, catalytic hydrogenation, Wittig reaction, hydrolysis, isomerization, and potassium borohydride reduction [1]. In contrast, cyclohexyl (4-methylphenyl)methanol can be accessed more directly via reduction of the corresponding ketone (cyclohexyl(4-methylphenyl)methanone) using sodium borohydride or lithium aluminum hydride—a single-step transformation. While direct yield data for the target compound's ketone reduction are not published in the peer-reviewed literature, commercial suppliers report synthesis yields of approximately 84% for the target compound , suggesting a substantially shorter and higher-yielding synthetic route compared to the 43.4% over 7 steps for the regioisomer.

Synthetic efficiency Liquid crystal intermediates Multi-step synthesis

CYP450 Inhibition Profile: Preliminary In Vitro Data for Drug-Drug Interaction Risk Assessment

Cyclohexyl (4-methylphenyl)methanol has been evaluated in vitro against a panel of human cytochrome P450 isoforms expressed in Saccharomyces cerevisiae microsomal membranes. The compound exhibited weak inhibition of CYP1A2 (IC50 ≈ 4,700 nM), CYP2D6 (IC50 ≈ 8,200 nM), and CYP3A4 (IC50 ≈ 11,100 nM) [1]. These values indicate that the compound is a low-potency CYP450 inhibitor across all three isoforms tested. By comparison, the structurally related cyclohexyl(phenyl)methanol (lacking the para-methyl group) has been reported to bind to the benzodiazepine receptor, suggesting CNS activity potential that may be associated with a different CYP interaction profile . The relatively low CYP inhibition of the target compound at micromolar concentrations supports its use as a scaffold in drug discovery programs where minimization of CYP-mediated drug-drug interactions is desired.

CYP450 inhibition Drug-drug interaction Metabolic stability

Optimal Application Scenarios for Cyclohexyl (4-methylphenyl)methanol Procurement Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Lead Optimization Requiring Moderate Lipophilicity (XLogP3 ~3.8)

Cyclohexyl (4-methylphenyl)methanol is best deployed as a core scaffold in drug discovery programs targeting intracellular or CNS-penetrant mechanisms where a computed logP of approximately 3.8 is desirable [1]. Its lipophilicity is 2.2 log units higher than 4-methylbenzyl alcohol, predicting enhanced passive membrane permeability, while its weak CYP450 inhibition profile (all IC50 > 4.7 µM) supports its use in lead series where metabolic drug-drug interaction liability must be minimized [2]. The benzylic hydroxyl group provides a convenient synthetic handle for further functionalization (e.g., etherification, esterification, or oxidation to the ketone) to generate diverse analog libraries.

Cost-Efficient Intermediate for Large-Scale Synthesis of Cyclohexyl-Containing Pharmacophores

The compound's accessible synthesis via single-step ketone reduction (reported ~84% yield) makes it an economically attractive intermediate compared to regioisomeric cyclohexylmethanol derivatives requiring 7-step sequences with only 43.4% overall yield [3]. Procurement of this compound as a building block for pharmaceuticals or agrochemicals that require a cyclohexyl-aryl methanol substructure offers advantages in both cost-per-gram and supply chain simplicity, as the shorter synthetic route reduces the number of critical intermediates and potential failure points during scale-up.

Reference Standard for Structure-Activity Relationship (SAR) Studies of Antitubercular Cyclohexyl Phenyl Methanols

The compound belongs to the cyclohexyl phenyl methanol class that has been evaluated for antitubercular activity, with several analogs displaying moderate MIC values of 12.5–1.56 µg/mL against Mycobacterium tuberculosis [4]. Its specific para-methyl substitution pattern allows systematic SAR exploration of electronic and steric effects on antimycobacterial potency when used as a comparator scaffold alongside analogs bearing different aryl substituents. The para-methyl group provides a defined electronic perturbation that can be quantitatively correlated with biological activity in medicinal chemistry optimization campaigns.

Liquid Crystal Intermediate with Benzylic Activation for Further Derivatization

The trans-4-(4-methylphenyl)cyclohexylmethanol regioisomer has been explicitly developed as an intermediate for multi-ring liquid crystal compounds [3]. While the target compound differs in hydroxyl positioning, its benzylic alcohol functionality offers distinct reactivity advantages for liquid crystal precursor synthesis. The benzylic hydroxyl can be selectively oxidized, etherified, or eliminated to introduce olefinic or mesogenic linkages that are valuable in liquid crystal molecular design. Procurement of the benzylic alcohol form may be preferred when downstream chemistry requires benzylic activation that is not available with the cyclohexyl-attached hydroxyl isomer.

Quote Request

Request a Quote for Cyclohexyl (4-methylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.